2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

MAO-B inhibition Neurodegenerative disease Scaffold hopping

2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (molecular formula C₁₉H₂₂N₄O₃, molecular weight 354.4 g/mol) is a synthetic small molecule that combines a partially saturated 7,8-dihydroquinazolin-5(6H)-one core with a 4-(furan-2-ylcarbonyl)piperazine substituent at position 2 and a methyl group at position 4. It belongs to the broader class of piperazinyl-dihydroquinazolinones, a scaffold family that has yielded potent and selective monoamine oxidase B (MAO-B) inhibitors with Ki values in the nanomolar range.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
Cat. No. B4425073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CCCC2=O
InChIInChI=1S/C18H20N4O3/c1-12-16-13(4-2-5-14(16)23)20-18(19-12)22-9-7-21(8-10-22)17(24)15-6-3-11-25-15/h3,6,11H,2,4-5,7-10H2,1H3
InChIKeyQQPIXVNOMZPUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one: Structural Identity, Scaffold Context, and Procurement Context


2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (molecular formula C₁₉H₂₂N₄O₃, molecular weight 354.4 g/mol) is a synthetic small molecule that combines a partially saturated 7,8-dihydroquinazolin-5(6H)-one core with a 4-(furan-2-ylcarbonyl)piperazine substituent at position 2 and a methyl group at position 4 . It belongs to the broader class of piperazinyl-dihydroquinazolinones, a scaffold family that has yielded potent and selective monoamine oxidase B (MAO-B) inhibitors with Ki values in the nanomolar range [1]. The compound is available as a screening library compound from commercial suppliers (e.g., ChemDiv, EvitaChem) and is positioned as a research tool for drug discovery programs, particularly in neuroscience and kinase inhibition screening cascades .

Why Generic Substitution Fails: Structural and Pharmacological Non-Equivalence of 2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one vs. Prazosin and Other In-Class Piperazinyl-Quinazolines


Although the target compound shares the furan-2-ylcarbonyl-piperazine substructure with the antihypertensive drug prazosin, the two molecules differ fundamentally in their core scaffolds: the target possesses a 7,8-dihydroquinazolin-5(6H)-one ring system, whereas prazosin contains a 4-amino-6,7-dimethoxyquinazoline core [1]. Published structure-activity relationship (SAR) studies on prazosin-related antagonists have demonstrated that the replacement of the piperazine and furan units of prazosin markedly affects both affinity and selectivity for α₁-adrenoreceptor subtypes, with selectivity shifts exceeding 85-fold between subtypes depending on scaffold modifications [1]. Furthermore, the 7,8-dihydroquinazolin-5(6H)-one scaffold has independently emerged as a privileged structure for MAO-B inhibition, with SAR profiles distinct from quinazoline-based adrenoceptor ligands [2]. These divergent pharmacological trajectories mean that prazosin, terazosin, doxazosin, and other 4-aminoquinazoline-based α₁-antagonists cannot serve as generic functional substitutes for the target compound in screening or research applications.

Quantitative Differentiation Evidence: 2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one vs. Closest Structural Analogs


Scaffold Pharmacological Divergence: Dihydroquinazolinone Core Enables MAO-B Inhibition Not Accessible to Prazosin-Class Quinazolines

The 7,8-dihydroquinazolin-5(6H)-one scaffold has been independently validated as a productive template for human MAO-B inhibition. In a 2025 study, a library of 36 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated, yielding compounds with potent and selective hMAO-B inhibition (Ki in the nanomolar range) [1]. The target compound incorporates this identical dihydroquinazolinone core. In contrast, prazosin and its 4-amino-6,7-dimethoxyquinazoline analogs have not been reported to exhibit MAO-B inhibitory activity; their primary pharmacology is confined to α₁-adrenoreceptor antagonism [2]. This represents a fundamental target-class divergence driven by the core scaffold difference.

MAO-B inhibition Neurodegenerative disease Scaffold hopping

Absence of 4-Amino Substituent: Key Structural Differentiator from Prazosin and Terazosin with Implications for Kinase vs. GPCR Selectivity

The target compound lacks the 4-amino substituent that is characteristic of prazosin (4-NH₂), terazosin (4-NH₂), and doxazosin (4-NH₂) [1]. In the prazosin SAR study by Bolognesi et al. (1998), the quinazoline 4-amino group was identified as a critical pharmacophoric element for α₁-adrenoreceptor binding; its replacement or modification resulted in dramatic changes in subtype affinity and selectivity (e.g., compound 8, which lacked both piperazine and furan rings, exhibited 85-fold selectivity for α₁B over α₁A) [1]. The target compound replaces the entire 4-amino-6,7-dimethoxyquinazoline system with a 4-methyl-7,8-dihydroquinazolin-5(6H)-one core. This structural departure is expected to substantially reduce or eliminate α₁-adrenoreceptor affinity, redirecting the compound's target profile toward enzymes (e.g., MAO, kinases) that recognize the dihydroquinazolinone pharmacophore [2].

Kinase selectivity GPCR profiling Structural differentiation

Physicochemical Property Differentiation: Computed logP, logD, and logS Values Relative to Closest ChemDiv Analog

Physicochemical parameters for a closely related ChemDiv analog (8498-5097: 2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one, differing only by an additional 7-(furan-2-yl) substituent) have been computationally determined: logP = 2.8273, logD = 2.8273, logSw = -2.9597, polar surface area (PSA) = 69.78 Ų . The target compound, lacking the 7-substituent, has a lower molecular weight (354.4 vs. 406.44 g/mol) and is therefore predicted to have a lower logP and higher aqueous solubility. Both the target and its analog fall within favorable drug-likeness space for CNS penetration (PSA < 90 Ų, logP 2–4), consistent with the MAO-B inhibitor profile of the scaffold class [1]. In comparison, prazosin (MW 383.4, PSA ~107 Ų, logP ~1.3) has a higher polar surface area that may limit passive BBB penetration [2].

Drug-likeness Physicochemical profiling CNS drug discovery

Synthetic Tractability and Analog Accessibility: Piperazinyl-Dihydroquinazolinone Scaffold Enables Modular Derivatization at Position 7

The target compound contains an unsubstituted position 7 on the dihydroquinazolinone ring, which serves as a vector for modular SAR exploration. ChemDiv catalog analysis reveals at least 6 commercially available analogs with diverse 7-position substituents including 2,4-dimethoxyphenyl, furan-2-yl, thiophen-2-yl, 3-chlorophenyl, and 2-methylphenyl variants . This contrasts with prazosin and related 4-aminoquinazolines (terazosin, doxazosin), where the aromatic ring is fully substituted with methoxy groups, limiting accessible diversification vectors. The availability of pre-synthesized analogs sharing the core furan-2-carbonyl-piperazine moiety enables rapid SAR expansion without de novo synthetic campaigns .

Medicinal chemistry SAR exploration Lead optimization

Optimal Research and Procurement Application Scenarios for 2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one


CNS Drug Discovery Screening: MAO-B Inhibitor Lead Identification Leveraging the Dihydroquinazolinone Scaffold

Procurement for CNS-focused screening programs, particularly those targeting Parkinson's disease or Alzheimer's disease, where MAO-B inhibition is a validated therapeutic strategy. The dihydroquinazolin-5(6H)-one scaffold has demonstrated potent and selective hMAO-B inhibition (Ki in nanomolar range) with favorable BBB permeability predictions [1]. The target compound, with its CNS-compatible physicochemical profile (predicted PSA < 70 Ų, logP ~2–3), is well-suited as a starting point for hit identification. The available 7-position analogs enable rapid follow-up SAR .

Selectivity Profiling Panels: Discrimination of α₁-Adrenoceptor vs. Non-Adrenergic Target Engagement

Use in receptor selectivity panels where differentiation from α₁-adrenoceptor activity is critical. Unlike prazosin, terazosin, and doxazosin—all potent α₁-antagonists—the target compound lacks the 4-amino pharmacophore required for α₁-adrenoreceptor binding, as established by Bolognesi et al. (1998) [2]. This compound can serve as a negative control or selective probe in assays where α₁-mediated cardiovascular effects would confound interpretation of CNS or oncology target engagement.

Kinase Inhibitor Screening: Dihydroquinazolinone as a Privileged Kinase-Binding Scaffold

Deployment in kinase inhibitor screening cascades. Dihydroquinazolinone and quinazolinone derivatives are recognized privileged scaffolds for kinase ATP-binding site engagement, with multiple FDA-approved kinase inhibitors containing quinazoline cores [3]. The target compound's furan-2-carbonyl-piperazine moiety provides an additional hydrogen-bonding vector that may confer kinase selectivity distinct from classical 4-anilinoquinazoline inhibitors. The commercial availability of structurally characterized analogs supports efficient hit expansion .

Antiparasitic Drug Discovery: Trypanothione Reductase Inhibitor Screening

Screening against trypanothione reductase (TryR) from Trypanosoma brucei, the causative agent of human African trypanosomiasis. Although the target compound contains a 7,8-dihydroquinazolin-5(6H)-one core rather than the 3,4-dihydroquinazoline scaffold of known TryR inhibitors, the shared furan-2-carbonyl-piperazine moiety—which is part of the crystallographically characterized TryR inhibitor DDD00073357 (PDB: 2WPC) [4]—may confer binding affinity to this genetically validated drug target. Structural biology resources (co-crystal structure at 2.10 Å resolution) are available to guide optimization [4].

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